molecular formula C11H14F2O B13520735 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B13520735
M. Wt: 200.22 g/mol
InChI Key: NFQASSJENNOZET-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a dimethylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2,3-difluorobenzene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, where 2,3-difluorobenzene is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with 2,2-dimethylpropanal to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-one.

    Reduction: Formation of 3-(2,3-Difluorophenyl)-2,2-dimethylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorophenylacetic acid
  • 2,3-Difluorophenylboronic acid
  • 2,3-Difluorophenol

Uniqueness

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of both difluorophenyl and dimethylpropanol groups allows for a range of chemical modifications and applications that may not be possible with similar compounds.

Properties

Molecular Formula

C11H14F2O

Molecular Weight

200.22 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H14F2O/c1-11(2,7-14)6-8-4-3-5-9(12)10(8)13/h3-5,14H,6-7H2,1-2H3

InChI Key

NFQASSJENNOZET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C(=CC=C1)F)F)CO

Origin of Product

United States

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